

m-PEG9-t-butyl ester chemical structure and properties

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Compound of Interest

Compound Name: *m*-PEG9-t-butyl ester

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An In-depth Technical Guide to m-PEG9-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG9-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a valuable tool in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile linker. Detailed experimental protocols for the common manipulation of this molecule are also provided, alongside graphical representations of its structure and utility.

Chemical Structure and Physicochemical Properties

m-PEG9-t-butyl ester, systematically named tert-butyl 2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oate, is characterized by a nine-unit PEG chain.[1][2] This hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[3] The molecule is terminated with a methoxy group at one end and a t-butyl ester at the other. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[3]

The compound typically presents as a solid powder and is soluble in dimethyl sulfoxide (DMSO). For storage, it is recommended to keep the compound in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).

Figure 1: Chemical structure of **m-PEG9-t-butyl ester**.

Quantitative Data Summary

The key quantitative properties of **m-PEG9-t-butyl ester** are summarized in the table below. These values are essential for experimental design, including stoichiometry calculations in conjugation reactions and for analytical characterization.

Property	Value	Reference(s)
Chemical Formula	C ₂₄ H ₄₈ O ₁₁	
Molecular Weight	512.64 g/mol	
Exact Mass	512.3197	
Purity	>98%	
Elemental Analysis	C, 56.23%; H, 9.44%; O, 34.33%	

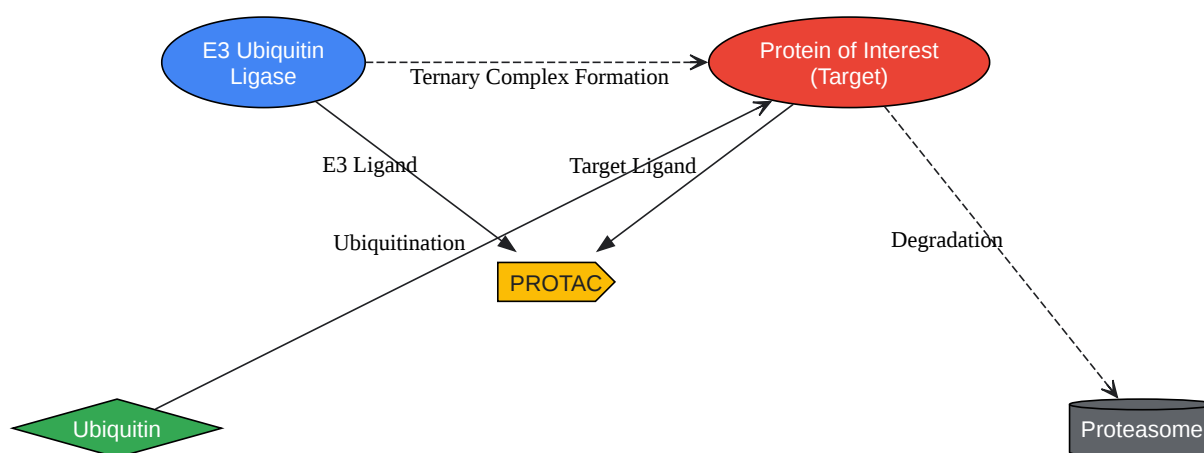
Applications in Drug Development

m-PEG9-t-butyl ester is a bifunctional linker primarily used in the development of complex bioconjugates. Its applications span from enhancing the pharmacokinetic profiles of small molecules to constructing sophisticated drug delivery systems.

PROTAC Linkers

A closely related analogue, Acid-PEG9-t-butyl ester, is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in these constructs is crucial for controlling the distance and spatial orientation between the target protein and the E3 ligase, which significantly impacts the efficiency of protein degradation. The

hydrophilic nature of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.



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Figure 2: Conceptual diagram of a PROTAC's mechanism of action.

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern Antibody-Drug Conjugates (ADCs). By conjugating a cytotoxic drug to a monoclonal antibody via a linker like **m-PEG9-t-butyl ester** (after deprotection), the drug can be selectively delivered to cancer cells, thereby minimizing off-target toxicity. The PEG component can improve the ADC's solubility and stability, and modulate its pharmacokinetic properties.

Experimental Protocols

The most common experimental manipulation involving **m-PEG9-t-butyl ester** is the cleavage of the t-butyl ester to unmask the carboxylic acid. This is a critical step to enable its conjugation to other molecules, such as amines, via amide bond formation.

Protocol: Trifluoroacetic Acid (TFA)-Mediated Deprotection of t-Butyl Ester

This protocol describes a general procedure for the acid-catalyzed cleavage of the t-butyl ester from a PEG linker. Caution: TFA is a strong, corrosive acid. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

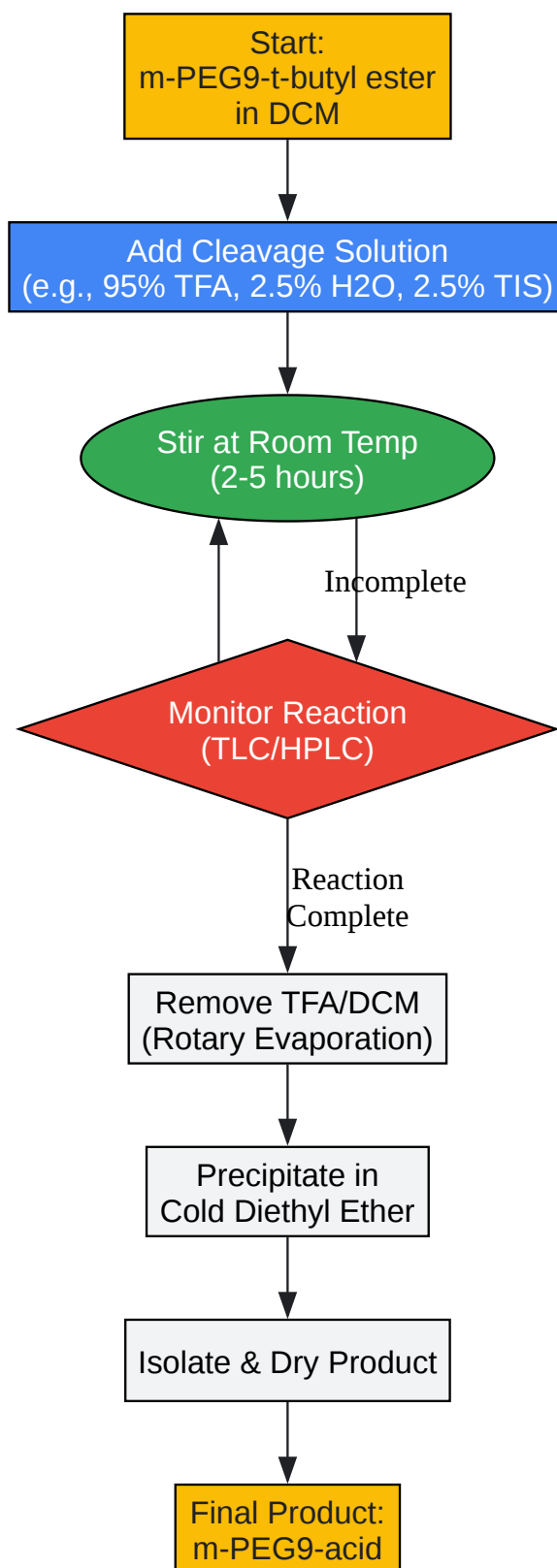
- **m-PEG9-t-butyl ester** or a conjugate thereof
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional, as a scavenger)
- Cold diethyl ether
- Nitrogen gas supply
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve the t-butyl ester-PEG conjugate in a minimal amount of anhydrous DCM.
- **Reagent Addition:**
 - **Standard Cleavage:** Add TFA to the solution (e.g., a 50% TFA in DCM solution).
 - **For Acid-Sensitive Substrates:** If the conjugate contains acid-sensitive residues (e.g., tryptophan), it is recommended to use a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
- **Reaction:** Stir the mixture at room temperature for 2-5 hours. The reaction progress can be monitored by taking small aliquots, removing the TFA under a stream of nitrogen, and

analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **TFA Removal:** After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- **Product Precipitation:** Precipitate the deprotected product by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring. The PEGylated product should precipitate out of the solution.
- **Isolation and Drying:** Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under a high vacuum.
- **Characterization:** Confirm the purity and identity of the deprotected product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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Figure 3: Workflow for the deprotection of **m-PEG9-t-butyl ester**.

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